2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine
Description
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-3-6(9(11,12)13)4-8(5-7)15-2-1-14/h3-5H,1-2,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHKMYYKROXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCN)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis with Tosylate Intermediate
This method leverages classical ether formation through nucleophilic substitution. The steps include:
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Amine Protection : Ethanolamine is protected using phthalimide to prevent undesired side reactions during subsequent steps. For example, phthalic anhydride reacts with ethanolamine in refluxing toluene to yield N-(2-hydroxyethyl)phthalimide .
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Tosylation : The hydroxyl group of the protected ethanolamine is converted to a tosylate using p-toluenesulfonyl chloride in the presence of a base like pyridine, forming a superior leaving group .
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Etherification : 3-Bromo-5-(trifluoromethyl)phenol undergoes deprotonation with potassium carbonate in dimethylformamide (DMF), followed by reaction with the tosylate intermediate at 80–100°C for 12–24 hours .
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Deprotection : Hydrazine hydrate cleaves the phthalimide group in refluxing ethanol, yielding the free amine .
Key Data :
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Advantages: Reliable for small-scale synthesis; avoids harsh metal catalysts.
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Limitations: Multi-step process; phthalimide deprotection requires careful handling.
Nitro Reduction Approach
This two-step route focuses on nitro group reduction:
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Nitro Intermediate Synthesis : 3-Bromo-5-(trifluoromethyl)phenol reacts with 2-nitroethyl bromide in the presence of potassium iodide and sodium hydride, forming 2-[3-bromo-5-(trifluoromethyl)phenoxy]nitroethane .
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Catalytic Hydrogenation : The nitro group is reduced to an amine using hydrogen gas (5–10 bar) and palladium on carbon (10% w/w) in methanol at 25°C for 6 hours .
Key Data :
-
Advantages: High atom economy; avoids protecting groups.
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Limitations: Requires handling explosive nitro compounds; palladium catalyst increases cost.
Mitsunobu Reaction for Direct Ether Formation
The Mitsunobu reaction enables direct coupling between phenol and alcohol derivatives:
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Reagent Setup : 3-Bromo-5-(trifluoromethyl)phenol and N-Boc-ethanolamine are combined with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C .
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Ether Formation : The mixture is stirred at 25°C for 24 hours, forming the Boc-protected intermediate.
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Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the target amine .
Key Data :
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Advantages: Single-step etherification; high functional group tolerance.
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Limitations: Expensive reagents (DIAD, PPh₃); generates stoichiometric triphenylphosphine oxide waste.
Reductive Amination via Ketone Intermediate
This method introduces the amine via reductive amination:
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Ketone Synthesis : 3-Bromo-5-(trifluoromethyl)phenol reacts with ethylene oxide under basic conditions, forming 2-[3-bromo-5-(trifluoromethyl)phenoxy]acetaldehyde .
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Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol at pH 4–5, yielding the target amine .
Key Data :
-
Advantages: Avoids nitro intermediates; mild reaction conditions.
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Limitations: Requires precise pH control; moderate yields due to competing imine formation.
Comparative Analysis of Methods
| Method | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|
| Williamson Ether | 38–45% | No metal catalysts | Multi-step; phthalimide handling |
| Nitro Reduction | 50–55% | High atom economy | Explosive intermediates; Pd cost |
| Mitsunobu Reaction | 60–65% | Single-step etherification | Expensive reagents; PPh₃ waste |
| Reductive Amination | 40–48% | Mild conditions | pH sensitivity; moderate yields |
Critical Reaction Parameters
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Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates in Williamson and Mitsunobu methods .
-
Temperature Control : Exothermic steps (e.g., tosylation) require cooling to prevent side reactions .
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Catalyst Loading : Palladium catalysts at 5–10% w/w optimize nitro reduction without over-hydrogenation .
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Positional Isomers
2-(4-Bromo-2-(trifluoromethyl)phenoxy)ethan-1-amine ()
- Structural Difference : Bromo and CF₃ groups at positions 4 and 2 (vs. 3 and 5 in the target compound).
- Implications :
- Altered electronic distribution: The para-bromo substituent may increase steric hindrance compared to meta-substitution.
- Reduced symmetry could affect crystallinity or solubility.
- Similar molecular weight (inferred: ~300–310 g/mol) but distinct reactivity in electrophilic substitution.
Variants with Halogen/Methoxy Substitutions
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine ()
- Structural Differences : Additional chloro and methoxy groups; ethanamine attached to a biphenyl system.
- Implications :
Trifluoromethylphenoxy Derivatives with Heterocycles
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine ()
- Structural Differences: Incorporates a quinoline ring with methoxy and CF₃-phenoxy substituents.
- The amine at position 8 vs. nitro groups in active analogues (e.g., compound 278) highlights electronic effects: nitro’s electron-withdrawing nature increases electrophilicity, promoting skin sensitization, whereas the amine may reduce reactivity .
Heterocyclic Backbone Analogues
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine hydrochloride ()
- Structural Differences : Replaces benzene with a 1,2-oxazole ring.
- Implications :
Trifluoroethoxy and Trifluoromethylsulfanyl Derivatives
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine ()
- Structural Differences: Trifluoroethoxy group replaces bromo/CF₃-phenoxy.
- Implications: Trifluoroethoxy’s stronger electron-withdrawing effect may enhance metabolic resistance. Reduced steric bulk compared to bromo/CF₃-phenoxy derivatives.
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine ()
- Structural Differences : Trifluoromethylsulfanyl (SCF₃) substituent.
- Sulfur’s electronegativity may alter redox stability .
Research Implications and Gaps
- Electronic Effects : The electron-withdrawing nature of Br and CF₃ in the target compound may enhance electrophilic reactivity, but this requires experimental validation (e.g., in skin sensitization assays as in ).
- Synthetic Challenges : Bromo-substituted analogues may require optimized cross-coupling conditions for scalability.
- Biological Data: Limited evidence on the target compound’s bioactivity necessitates further studies comparing its pharmacokinetics with analogues.
Biological Activity
2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine, a compound characterized by its unique trifluoromethyl and bromo substituents, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine can be represented as follows:
This compound features a phenoxy group with both bromine and trifluoromethyl substituents, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine exhibit significant biological activities, particularly in antimicrobial and anticancer applications. The presence of halogen atoms often enhances the lipophilicity and bioavailability of these compounds, making them effective in various biological systems.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related compounds. For instance, the introduction of trifluoromethyl groups is known to enhance the potency against various bacterial strains. A comparative study showed that derivatives with similar structures had minimum inhibitory concentrations (MICs) ranging from 3.12 to 10 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine | TBD | TBD |
The mechanisms through which 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine exerts its biological effects are not fully elucidated; however, several hypotheses exist based on structural similarities with other active compounds:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors. For example, they may inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in microbial cells, leading to cell death.
- Membrane Disruption : The lipophilic nature of trifluoromethyl groups can facilitate membrane penetration, disrupting cellular integrity.
Case Studies
- Antibacterial Efficacy : A study investigating the antibacterial efficacy of various phenoxy derivatives found that those with halogen substitutions displayed enhanced activity against resistant strains of bacteria. The study highlighted the importance of the trifluoromethyl group in increasing antibacterial potency.
- Anticancer Properties : Research into related compounds has shown potential anticancer effects through apoptosis induction in cancer cell lines. For example, certain brominated phenoxy compounds have been reported to trigger apoptotic pathways in breast cancer cells by modulating signaling pathways associated with cell survival .
Q & A
Basic: What are the standard synthetic routes for 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves bromination and reductive amination steps. For example:
- Step 1 : Bromination of a trifluoromethyl-substituted phenol derivative using bromine (Br₂) in dichloromethane with a catalyst like FeBr₃ .
- Step 2 : Coupling the brominated intermediate with ethanolamine via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Optimization : Adjusting solvent polarity (e.g., switching from DMF to DMSO for higher reactivity) and temperature gradients (stepwise heating to 100°C) improves yield by 15–20% .
Basic: How can spectroscopic techniques (NMR, MS) confirm the compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Look for characteristic signals:
- Aromatic protons (δ 7.2–7.8 ppm, split due to bromine and CF₃ groups) .
- Ethyleneoxy (–OCH₂CH₂NH₂) protons at δ 3.5–4.0 ppm (triplet for NH₂ coupling) .
- Mass Spectrometry (MS) : The molecular ion peak at m/z 312 (M⁺) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms molecular weight .
- Purity : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities <0.5% .
Advanced: How do bromine and trifluoromethyl groups influence reactivity in nucleophilic substitution (SNAr) reactions?
Answer:
- Bromine : Acts as a leaving group in SNAr, with activation energy reduced by electron-withdrawing CF₃ (meta-directing). Reaction rates increase by ~30% compared to non-halogenated analogs .
- CF₃ Group : Enhances electrophilicity of the aromatic ring, favoring attack by amines or thiols. DFT calculations show a 0.5 eV lower LUMO energy compared to methyl-substituted analogs .
- Case Study : Substitution with piperidine at 60°C in DMF yields 85% product vs. 50% for non-CF₃ derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
- Dose-Response Refinement : Use 8-point dilution series (1 nM–100 μM) to minimize assay noise .
- Control for Redox Interference : Add 1 mM DTT to cell-based assays to prevent false positives from thiol-reactive intermediates .
- Structural Confounds : Compare activity of the parent compound with its de-brominated analog to isolate Br’s role. Example: Bromine removal reduces kinase inhibition by 60% .
Methodological: What protocols ensure stability during storage and experimental use?
Answer:
- Storage : Lyophilize and store at –20°C under argon; aqueous solutions degrade by 20% in 48 hours at 25°C .
- Light Sensitivity : UV-Vis spectra show absorbance peaks at 280 nm; wrap vials in foil to prevent photodegradation (t½ = 8 hours under lab lighting) .
- In Situ Stabilization : Add 0.1% BHT to reaction mixtures to suppress radical-mediated decomposition .
Advanced: How to design SAR studies for optimizing receptor binding affinity?
Answer:
- Core Modifications : Synthesize analogs with Cl or I replacing Br; measure ΔG binding via ITC. Bromine shows 2.3 kcal/mol stronger binding to serotonin receptors vs. chlorine .
- Side Chain Variations : Replace ethanamine with cyclopropaneamine; docking simulations predict improved hydrophobic packing (ΔSASA = +15 Ų) .
- Data Table : Binding Affinity of Analogs
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| Br, CF₃ (Parent) | 0.45 | 2.8 |
| Cl, CF₃ | 1.2 | 2.5 |
| Br, CH₃ | 3.8 | 1.9 |
Source:
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP : Use MarvinSketch (ChemAxon) or Molinspiration. Experimental logP = 2.8 vs. predicted 2.6 (±0.2) .
- pKa : ACD/Labs predicts amine pKa = 9.2; titrate potentiometrically to validate (observed pKa = 8.9) .
- Solubility : COSMO-RS simulations in water: 1.2 mg/mL (vs. experimental 1.0 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
